(1R,2S)-2-Aminocyclopentanol hydrochloride
Description
Significance of Chiral Aminocycloalkanols in Modern Organic and Medicinal Chemistry
Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry, particularly in the life sciences. researchfloor.org Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug. juniperpublishers.commdpi.com One enantiomer may produce a desired therapeutic effect, while the other could be less active, inactive, or even cause harmful effects. juniperpublishers.comnih.gov This biological selectivity has made the synthesis of single-enantiomer pharmaceuticals a critical goal in drug discovery and development. nih.govresearchgate.net
Chiral aminocycloalkanols, the class of compounds to which (1R,2S)-2-Aminocyclopentanol hydrochloride belongs, are particularly important in this pursuit. Their value stems from several key structural features:
Defined Stereochemistry: They possess multiple stereocenters within a conformationally restricted cyclic structure.
Bifunctionality: The presence of both an amino (-NH2) and a hydroxyl (-OH) group allows for versatile chemical modifications and the ability to coordinate with metal catalysts.
These features make them highly effective as chiral building blocks, chiral auxiliaries, and ligands for asymmetric catalysis. nih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it can be removed and often recovered. wikipedia.org The rigid framework of aminocycloalkanols provides a well-defined chiral environment that can effectively shield one face of a reactive center, guiding an incoming reagent to attack from the opposite face with high selectivity. nih.gov This control is essential for building complex molecules with precise stereochemistry, a common requirement for biologically active compounds. cymitquimica.com
Historical Context of this compound in Synthetic and Biological Research
The emergence of this compound and its stereoisomers is closely tied to the broader evolution of asymmetric synthesis in the late 20th century. As the pharmaceutical industry increasingly recognized the importance of enantiomeric purity, a significant demand arose for readily available, optically pure starting materials. nih.govnih.gov The development of this compound was not a singular event but rather the result of advancing synthetic methodologies aimed at accessing specific stereoisomers.
Early research focused on methods for separating racemic mixtures of 2-aminocyclopentanol (B113218). Techniques such as enzymatic resolution and optical resolution using chiral resolving agents were explored to isolate individual enantiomers. google.com For instance, patents from the late 1990s and 2000s describe various methods for the optical resolution of racemic 2-aminocyclopentanol and its derivatives, highlighting the industrial importance of these chiral intermediates. google.com
Subsequent research efforts were directed toward asymmetric synthesis, which creates the desired stereoisomer directly. A notable study demonstrated a convenient synthesis of the enantiomeric (1S,2R)-2-aminocyclopentan-1-ol from a commercially available starting material, ethyl 2-oxocyclopentanecarboxylate, using a baker's yeast reduction—a method known for its stereoselectivity. nih.gov The accessibility of specific stereoisomers like this compound through these evolving synthetic and resolution techniques enabled its use in more complex synthetic applications.
Overview of Key Research Areas Pertaining to this compound
The primary application of this compound in chemical research is as a chiral building block for asymmetric synthesis. a2bchem.com Its well-defined stereochemistry is transferred to new, more complex molecules, making it a crucial component in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. a2bchem.comchemimpex.com
One of the most powerful applications is its use in the formation of chiral auxiliaries. For example, the enantiomer, (1S,2R)-2-aminocyclopentan-1-ol, has been converted into a (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary. nih.gov This auxiliary was shown to be highly effective in directing stereoselective alkylation and aldol (B89426) reactions, achieving excellent diastereoselectivity (>99%) and good yields. nih.gov In these reactions, the rigid oxazolidinone structure derived from the aminocyclopentanol effectively dictates the facial selectivity of the enolate, leading to the formation of a single desired stereoisomer. nih.gov The auxiliary can then be cleanly removed and recovered for reuse. nih.gov
The data below, derived from research on its enantiomer, illustrates the effectiveness of this aminocyclopentanol-derived auxiliary in asymmetric aldol reactions.
| Aldehyde | Yield (%) | Diastereomeric Excess (% de) |
|---|---|---|
| Isobutyraldehyde | 72 | >99 |
| Benzaldehyde | 80 | >99 |
| Isovaleraldehyde | 70 | >99 |
| Trimethylacetaldehyde | 75 | >99 |
This table is based on data for the enantiomeric (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary but demonstrates the synthetic utility of the aminocyclopentanol scaffold. nih.gov
Beyond its role as an auxiliary, the unique structure of this compound makes it a valuable intermediate in multi-step syntheses. It can be used to introduce a specific stereochemical configuration early in a synthetic route, which is then elaborated to construct complex molecular architectures with precise stereochemical control. a2bchem.com Its participation in transformations such as aldol reactions, Mannich reactions, and imine formations leads to the creation of highly selective and stereochemically defined molecules. a2bchem.com
Compound Properties and Names
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 137254-03-6 | a2bchem.comchemicalbook.com |
| Molecular Formula | C₅H₁₂ClNO | a2bchem.comchemicalbook.com |
| Molecular Weight | 137.61 g/mol | chemicalbook.com |
| MDL Number | MFCD07370091 | a2bchem.comchemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-UYXJWNHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929759 | |
| Record name | 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137254-03-6, 31889-37-9 | |
| Record name | Cyclopentanol, 2-amino-, hydrochloride (1:1), (1R,2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137254-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-Amino-cyclopentanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (1R,2S)-2-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1r,2s 2 Aminocyclopentanol Hydrochloride and Its Enantiomers
Chemoenzymatic Synthetic Approaches and Kinetic Resolution Strategies
Chemoenzymatic methods, which combine the selectivity of biological catalysts with the practicality of chemical synthesis, offer powerful strategies for producing enantiopure compounds. These approaches are particularly effective for the synthesis of (1R,2S)-2-Aminocyclopentanol, primarily through the kinetic resolution of racemic precursors.
Lipase-Catalyzed Resolution of Racemic Precursors to Enantiopure (1R,2S)-2-Aminocyclopentanol Derivatives
Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture, wherein a chiral catalyst, typically an enzyme, selectively reacts with one enantiomer at a much faster rate than the other. Lipases are a class of enzymes that have proven to be exceptionally versatile and effective for this purpose, particularly in non-aqueous media. They can catalyze the enantioselective acylation of racemic alcohols or amines, or the hydrolysis of racemic esters, to yield enantiomerically enriched products.
The synthesis of enantiopure (1R,2S)-2-Aminocyclopentanol derivatives often begins with a racemic mixture of a suitable precursor, such as cis-2-azidocyclopentanol or a protected cis-2-aminocyclopentanol derivative. The choice of lipase (B570770), acyl donor, and solvent system is critical for achieving high enantioselectivity (expressed as enantiomeric excess, ee) and yield.
Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is one of the most successful biocatalysts for the resolution of aminocyclopentanol precursors. For instance, in the N-acylation of racemic cis-2-aminocyclopentanecarboxamides, CAL-B has demonstrated excellent enantioselectivity (E > 200), allowing for the preparation of the enantiopure compounds. Similarly, lipases from Pseudomonas sp. (such as Lipase PS and Lipase AK) have shown high enantioselectivity in the acetylation of racemic cis-2-azidocycloalkanols. The resulting enantiomerically enriched azido (B1232118) alcohol can then be readily converted to the corresponding aminocyclopentanol.
Another effective strategy involves the resolution of racemic trans-2-(diallylamino)cyclopentanol using Burkholderia cepacia lipase. This method provides access to both enantiomers of the trans-aminocyclopentanol, which can serve as versatile synthetic intermediates.
Below is an interactive data table summarizing key findings in the lipase-catalyzed resolution of precursors relevant to the synthesis of (1R,2S)-2-Aminocyclopentanol.
| Racemic Precursor | Lipase | Reaction Type | Acyl Donor/Solvent | Product | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| cis-2-Azidocyclopentanol | Pseudomonas sp. Lipase (PS or AK) | Acetylation | Vinyl acetate (B1210297) | (1R,2S)-2-Azidocyclopentyl acetate & (1S,2R)-2-Azidocyclopentanol | ~50 | >95 for both |
| rac-trans-2-(Diallylamino)cyclopentanol | Burkholderia cepacia Lipase | Acylation | Vinyl acetate / tert-Butyl methyl ether | Enantiopure acylated amine & remaining alcohol enantiomer | ~50 | High |
| rac-cis-2-Aminocyclopentanecarboxamide | Candida antarctica Lipase B (CAL-B) | N-acylation | 2,2,2-Trifluoroethyl butanoate / TBME/TAA | (1R,2S)-N-acylated amide & (1S,2R)-amine | 50 | >99 |
Biocatalytic Cascades for Stereoselective Synthesis
Biocatalytic cascades, where multiple enzymatic reactions are performed sequentially in a single pot, represent a highly efficient and elegant approach to asymmetric synthesis. These cascades can significantly shorten synthetic routes, reduce waste by avoiding intermediate purification steps, and operate under mild, environmentally benign conditions.
For the synthesis of (1R,2S)-2-Aminocyclopentanol, a plausible biocatalytic cascade could commence with a prochiral ketone, such as 2-aminocyclopentanone. The cascade could involve a two-step enzymatic process:
Asymmetric Reduction: A ketoreductase (KRED) or an alcohol dehydrogenase (ADH) can be employed for the stereoselective reduction of the ketone to a racemic or enantiomerically enriched cis-2-aminocyclopentanol. The choice of enzyme and its specific variant is crucial to control the diastereoselectivity towards the cis isomer.
Dynamic Kinetic Resolution: The resulting mixture can then be subjected to a dynamic kinetic resolution (DKR). In this step, a lipase would selectively acylate one enantiomer (e.g., the (1S,2R) enantiomer) while a racemization catalyst (chemical or enzymatic) continuously interconverts the remaining enantiomer ((1R,2S)-2-aminocyclopentanol) back to the racemate. This allows for the theoretical conversion of 100% of the starting material into the desired acylated enantiomer.
Alternatively, a cascade involving a transaminase could be envisioned. Starting from cyclopentanone, a monoamine oxidase (MAO) could be used to generate 2-aminocyclopentanone in situ. Subsequently, a highly stereoselective transaminase could perform a reductive amination to yield (1R,2S)-2-aminocyclopentanol directly. The success of such a cascade would heavily rely on the discovery or engineering of a transaminase with the requisite stereoselectivity for this specific substrate. While specific examples of biocatalytic cascades for the direct synthesis of (1R,2S)-2-aminocyclopentanol are not yet prevalent in the literature, the principles and available enzymatic toolboxes make this a highly promising area for future research.
Stereoselective Chemical Synthesis Routes
In addition to enzymatic methods, several stereoselective chemical strategies have been developed to access (1R,2S)-2-Aminocyclopentanol and its enantiomers. These routes often rely on the controlled formation of stereocenters through well-established chemical transformations.
Epoxide Ring-Opening Reactions with Defined Stereochemical Outcomes
The ring-opening of epoxides is a classic and powerful method for introducing two adjacent functional groups with a defined stereochemical relationship. For the synthesis of (1R,2S)-2-Aminocyclopentanol, a common strategy involves the nucleophilic opening of cyclopentene (B43876) oxide or a derivative thereof.
A typical sequence begins with racemic cis-cyclopentene oxide. The epoxide is then opened with a nitrogen nucleophile, such as benzylamine (B48309) or sodium azide (B81097). This reaction proceeds via an SN2 mechanism, resulting in a trans relationship between the incoming nucleophile and the hydroxyl group. For example, the reaction of cyclopentene oxide with benzylamine yields racemic trans-2-(benzylamino)cyclopentanol. The enantiomers of this intermediate can then be separated by classical resolution with a chiral acid (e.g., mandelic acid) or by enzymatic resolution as described previously. Subsequent deprotection, such as hydrogenolysis of the benzyl (B1604629) group, affords the desired aminocyclopentanol.
To achieve an enantioselective synthesis, a chiral epoxide can be used as the starting material. Asymmetric epoxidation of cyclopentene, for instance using Sharpless asymmetric epoxidation conditions, can provide enantiomerically enriched cyclopentene oxide. The subsequent ring-opening with a nitrogen nucleophile will then proceed with inversion of configuration at the attacked carbon, leading to an enantiomerically pure trans-2-aminocyclopentanol derivative. The regioselectivity of the ring-opening can be influenced by the choice of nucleophile and reaction conditions.
Reduction of Nitrogen-Containing Precursors
Another effective strategy for the stereoselective synthesis of (1R,2S)-2-Aminocyclopentanol involves the reduction of a suitable nitrogen-containing precursor where the stereochemistry has been pre-established. A common precursor is a cyclic α-azido ketone or a protected α-amino ketone.
For instance, the synthesis can start from 2-azidocyclopentanone. The stereoselective reduction of the ketone functionality is the key step. The use of certain reducing agents can favor the formation of the cis-2-azidocyclopentanol by directing the hydride delivery from the less sterically hindered face, often guided by the adjacent azide group. Subsequent reduction of the azide group, typically through catalytic hydrogenation (e.g., using Pd/C) or with a reducing agent like triphenylphosphine, yields the target cis-2-aminocyclopentanol. If the initial ketone reduction is performed enantioselectively, this route can provide access to the enantiopure product.
An alternative approach involves the reduction of a chiral α-hydroxy imine or oxime. For example, a chiral 2-hydroxycyclopentanone can be converted to its oxime, followed by diastereoselective reduction of the C=N bond to install the amino group with the desired cis stereochemistry relative to the hydroxyl group.
Asymmetric Hydroamination and Hydroboration Strategies for Precursors
Asymmetric hydroamination and hydroboration reactions represent atom-economical and elegant methods for the stereoselective introduction of nitrogen and oxygen functionalities onto a carbon-carbon double bond. These strategies can be applied to cyclopentene or its derivatives to generate precursors for (1R,2S)-2-Aminocyclopentanol.
Asymmetric Hydroamination: This reaction involves the direct addition of an N-H bond across a C=C double bond. While intermolecular asymmetric hydroamination of unactivated alkenes like cyclopentene remains challenging, intramolecular versions are more developed. A strategy could involve an N-protected aminocyclopentene derivative that undergoes an intramolecular hydroamination catalyzed by a chiral metal complex (e.g., based on rare-earth metals or late transition metals). This cyclization would form a bicyclic intermediate, which upon subsequent ring-opening and deprotection, could yield the desired aminocyclopentanol with the stereocenters set in the hydroamination step.
Asymmetric Hydroboration: This is a more established and widely used method. The asymmetric hydroboration of a suitable cyclopentene precursor, followed by oxidation, can establish the desired stereochemistry of the hydroxyl group. For example, the hydroboration of an N-protected 2-aminocyclopent-1-ene with a chiral borane (B79455) reagent (e.g., a derivative of borane with a chiral ligand), followed by oxidative workup (typically with hydrogen peroxide and a base), would yield a protected trans-2-aminocyclopentanol. The stereochemistry of the hydroxyl group is directed by the chiral borane. Subsequent chemical manipulation would be required to invert the stereocenter of the amino group to achieve the final cis configuration. Alternatively, hydroboration of cyclopentene itself with a chiral borane, followed by oxidation, can produce an enantiomerically enriched cyclopentanol, which can then be further functionalized to introduce the amino group.
Deracemization Techniques for Related Amino Alcohol Scaffolds
The production of enantiomerically pure amino alcohols, including the aminocyclopentanol scaffold, is critical for their application in pharmaceuticals and asymmetric synthesis. Deracemization, which converts a racemic mixture into a single enantiomer, offers an atom-economical alternative to classical resolution. Various techniques have been developed for amino alcohol scaffolds, often employing biocatalysis or photocatalysis.
One prominent strategy is the use of enzyme-based systems. A chemoenzymatic protocol has been successfully applied for the synthesis of both enantiomers of trans-2-aminocyclopentanol. This method involves the resolution of a racemic precursor, trans-2-(diallylamino)cyclopentanol, catalyzed by Burkholderia cepacia lipase. researchgate.net Similarly, enantioselective cascade biocatalysis has been demonstrated for the deracemization of racemic β-amino alcohols into their enantiopure (S)-β-amino alcohol counterparts by utilizing a combination of cyclohexylamine (B46788) oxidase and ω-transaminase. acs.org Lipase catalysts such as Novozym 435 are also employed in the chiral separation of aminocyclopentanol intermediates through optical selectivity in reactions with agents like vinyl acetate. google.com
Visible-light-driven photocatalysis represents another modern approach to deracemization. nih.gov This method can be applied to secondary alcohols and relies on a sequential process of photochemical dehydrogenation followed by enantioselective thermal hydrogenation. nih.gov This technique uses light as the energy input, avoiding the need for stoichiometric oxidants and reductants. nih.gov The success of this process often hinges on the combination of a heterogeneous dehydrogenation photocatalyst and a chiral molecular hydrogenation catalyst, which establishes two distinct pathways for the forward and reverse reactions, thereby overcoming microscopic reversibility. nih.gov
| Deracemization Technique | Catalyst/Reagent | Scaffold Type | Key Feature |
| Chemoenzymatic Resolution | Burkholderia cepacia Lipase | trans-2-Aminocyclopentanol derivatives | Kinetic resolution of a racemic precursor. researchgate.net |
| Enantioselective Biocatalysis | Cyclohexylamine Oxidase & ω-Transaminase | Racemic β-Amino Alcohols | Cascade reaction converting racemate to a single enantiomer. acs.org |
| Lipase-catalyzed Separation | Novozym 435 / Vinyl Acetate | Aminocyclopentanol intermediates | Chiral separation through selective acylation. google.com |
| Photocatalytic Deracemization | Heterogeneous Photocatalyst & Chiral Hydrogenation Catalyst | Secondary Alcohols | Sequential dehydrogenation and asymmetric hydrogenation driven by visible light. nih.gov |
Synthesis of Orthogonally Functionalized Derivatives and Analogs
The synthesis of orthogonally functionalized derivatives of aminocyclopentane structures is crucial for building complex molecules, as it allows for the selective modification of different functional groups within the same molecule. Orthogonal protecting groups can be removed under distinct conditions without affecting each other.
A notable strategy involves the asymmetric synthesis of cyclopentane (B165970) derivatives where amino and carboxyl groups are orthogonally protected. For instance, tert-butyl 2-N-benzyl-N-α-methylbenzylamino-5-methoxycarbonylmethylcyclopentane-1-carboxylate has been synthesized through a domino reaction. nih.gov This reaction is initiated by a Michael addition of a chiral lithium amide to an unsaturated diester, followed by an intramolecular cyclization. nih.gov The resulting product features two different ester groups (tert-butyl and methyl) that can be selectively hydrolyzed. nih.gov
Another approach utilizes furfural (B47365) and two different amines in a copper-catalyzed reaction to form trans-4,5-diaminocyclopentenones. nih.gov This method allows for the regioselective incorporation of the amines, affording an orthogonally protected diamino-cyclopentane core. For example, benzyl or aryl amines are preferentially introduced at position 5, while alkyl amines are incorporated at position 4 of the cyclopentenone ring. nih.gov This orthogonal arrangement enables selective deprotection and further functionalization at each amine position independently. nih.gov The utility of these synthons has been demonstrated in the total synthesis of complex natural products like (±)-Agelastatin A. nih.gov
The concept of orthogonal protection is also applied in the synthesis of complex amino acids that can be incorporated into peptides. For example, an Fmoc/OtBu orthogonally protected iodotyrosine derivative has been synthesized, which is then amenable to further modifications like Suzuki-Miyaura cross-coupling. researchgate.net While not a cyclopentane derivative, this illustrates the principle of using protecting groups like Fmoc (fluorenylmethyloxycarbonyl) and OtBu (tert-butyl ester) to enable selective transformations. researchgate.net
Development of Practical and Scalable Synthetic Protocols
The transition from laboratory-scale synthesis to large-scale industrial production requires the development of practical, cost-effective, and scalable protocols. For aminocyclopentanol hydrochloride and related structures, research has focused on creating efficient routes that ensure high yield and optical purity.
One patented method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride highlights a novel and short synthetic route designed to be low-cost and produce high optical purity. google.com The key steps in this process include:
A hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and in situ generated tert-butyl nitrosyl carbonate.
Selective reduction of the nitrogen-oxygen bond using a zinc powder-acetic acid system.
Lipase-catalyzed kinetic resolution to achieve chiral separation.
Palladium on carbon (Pd/C) catalyzed hydrogenation to reduce the double bond.
Deprotection steps to remove acetyl and tert-butyl ester groups, followed by in situ formation of the hydrochloride salt. google.com
This route is designed to overcome the high price and difficulties in chiral control associated with previous methods. google.com
The scalability of individual synthetic steps is also a critical consideration. For example, the Curtius degradation, a key reaction for converting carboxylic acids to amines, has been successfully employed on a large scale using the Weinstock protocol to synthesize N-Boc-protected amines. nih.gov This has been demonstrated in the multi-hundred-gram scale synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, where a carboxylic acid precursor was converted to the N-Boc protected amine in 76% yield, followed by deprotection to afford the final hydrochloride salt. nih.gov Such established and scalable reactions are essential for the practical production of amine hydrochlorides.
| Protocol / Method | Target Compound | Key Features | Scale / Yield |
| Patented Chemoenzymatic Route | (1R,3S)-3-Aminocyclopentanol hydrochloride | Novel, short route; low cost; high optical purity. google.com | Not specified, but designed for practicality. google.com |
| Curtius Degradation (Weinstock Protocol) | (1-Cyclopropyl)cyclopropylamine hydrochloride | Scalable conversion of carboxylic acid to N-Boc amine. nih.gov | 900 mmol scale for precursor; 76% yield for Curtius reaction. nih.gov |
Stereochemical Control and Enantiopurity in 1r,2s 2 Aminocyclopentanol Hydrochloride Synthesis
Strategies for Achieving High Enantiomeric Excess (ee)
Achieving a high enantiomeric excess (ee) is the primary goal in the asymmetric synthesis of (1R,2S)-2-Aminocyclopentanol. This involves methods that preferentially generate one enantiomer over the other.
One prominent strategy is chiral source synthesis , which utilizes starting materials that are already enantiomerically pure. While this can simplify the stereochemical challenge, it is often limited by the high cost and difficult synthesis of the chiral raw materials. google.com
A more sophisticated approach involves asymmetric cycloaddition reactions . For instance, a chiral N-acyl hydroxylamine (B1172632) compound can serve as a chiral auxiliary. This compound undergoes an asymmetric Diels-Alder reaction with cyclopentadiene (B3395910) to construct the two chiral centers of the cyclopentane (B165970) ring with a degree of stereocontrol. google.com This method is advantageous as the chiral source is readily available and can effectively induce the desired stereochemistry in the product.
Catalytic asymmetric synthesis represents another powerful strategy. This involves the use of a chiral catalyst to direct the reaction towards the desired stereoisomer. For example, in the synthesis of related chiral aminocyclopentanols, catalytic hydrogenation of a precursor using a chiral catalyst can provide the target compound with high optical purity (>99.5%). google.com The choice of catalyst, such as palladium on carbon or Raney nickel, combined with specific reaction conditions (hydrogen pressure, temperature), is crucial for maximizing the enantioselectivity of the reduction step.
Enzymatic reactions also offer a highly selective route. Enzymatic acylation , for example, can be used to selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer, both with high enantiomeric excess (>96% ee). nih.gov
| Strategy | Description | Key Advantage | Reference |
| Chiral Source Synthesis | Utilizes enantiomerically pure starting materials. | Direct introduction of chirality. | google.com |
| Asymmetric Cycloaddition | Employs a chiral auxiliary (e.g., N-acyl hydroxylamine) in a cycloaddition reaction with cyclopentadiene. | Constructs both chiral centers with stereocontrol. | google.com |
| Catalytic Asymmetric Hydrogenation | Uses a chiral catalyst (e.g., Pd/C) to reduce a prochiral precursor. | High optical purity can be achieved in the final product. | google.com |
| Enzymatic Acylation | A lipase (B570770) selectively acylates one enantiomer from a racemic mixture. | High enantioselectivity (>96% ee) for both the product and remaining substrate. | nih.gov |
Chiral Separation and Resolution Techniques for Aminocyclopentanol Isomers
When a synthesis results in a mixture of stereoisomers, chiral resolution techniques are employed to isolate the desired (1R,2S) enantiomer. wikipedia.org
Crystallization of diastereomeric salts is a classical and widely used method. wikipedia.org This process involves reacting the racemic mixture of aminocyclopentanol with a single enantiomer of a chiral acid, known as a resolving agent (e.g., tartaric acid or (S)-mandelic acid). wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. This solubility difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base to remove the chiral resolving agent. wikipedia.org A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is only 50% of the starting racemic mixture. google.com
Enzymatic resolution is another effective technique. Lipases are commonly used catalysts for this purpose. google.com In a process known as kinetic resolution, an enzyme selectively catalyzes a reaction (e.g., acylation with vinyl acetate) on one enantiomer of the racemic aminocyclopentanol at a much faster rate than the other. nih.govgoogle.com This results in a mixture of a derivatized enantiomer and the unreacted, enantiomerically enriched starting material, which can then be separated by conventional methods like chromatography.
Chiral column chromatography , particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a powerful analytical and preparative tool for separating enantiomers. nih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including amines. yakhak.org This technique is essential for both isolating pure enantiomers and for analyzing the enantiomeric purity of a sample. nih.govijcpa.in
| Technique | Principle | Common Reagents/Phases | Key Feature | Reference |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. | Tartaric acid, mandelic acid. | Allows for large-scale separation but has a 50% theoretical yield limit. | google.comwikipedia.org |
| Enzymatic Resolution | A lipase selectively reacts with one enantiomer in a racemic mixture. | Lipase (e.g., Novozym 435), vinyl acetate (B1210297). | Highly selective, yielding products with high optical purity. | nih.govgoogle.com |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based CSPs (e.g., Chiralpak). | Excellent for both analytical determination of ee and preparative separation. | nih.govyakhak.org |
Stereochemical Analysis of Reaction Products and Intermediates
Confirming the stereochemistry and determining the enantiomeric purity of reaction products and intermediates are critical steps. Several analytical methods are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound. nih.gov By chromatographing the sample on a suitable CSP, the enantiomers are separated into distinct peaks. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the ee. For example, a reverse-phase enantioselective HPLC method can be developed to achieve a high resolution (>2.0) between aminocyclopentanol enantiomers. ijcpa.in
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, though often indirectly. While the NMR spectra of two enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification. Furthermore, for diastereomers, NMR is a powerful tool for determining relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. nih.gov
Vibrational Circular Dichroism (VCD) is a specialized chiroptical spectroscopy technique that provides information about the absolute configuration of a chiral molecule. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum of a sample to spectra calculated using quantum chemical methods for the possible enantiomers (e.g., (1R,2S) vs. (1S,2R)), the absolute configuration can be unambiguously assigned. This technique is particularly valuable as it provides a definitive structural characterization. nih.gov
Impact of Stereochemistry on Reactivity and Synthetic Outcomes
The specific stereochemistry of (1R,2S)-2-Aminocyclopentanol profoundly influences its reactivity and the outcome of subsequent synthetic transformations. ijpsjournal.comnih.gov The spatial arrangement of the amino and hydroxyl groups on the cyclopentane ring dictates how the molecule interacts with other reagents. rijournals.com
The cis relationship between the amino and hydroxyl groups in the (1R,2S) isomer is particularly significant. This proximity allows the two functional groups to act in concert. For example, they can chelate to a metal catalyst, holding it on one face of the molecule and thereby directing the approach of a reagent from the opposite face. This can lead to high levels of stereocontrol in subsequent reactions, a process known as substrate-controlled synthesis.
Furthermore, the cis arrangement can facilitate intramolecular reactions. The amino group, for instance, could act as an internal nucleophile, attacking an electrophilic center created at or near the hydroxyl group, leading to the formation of bicyclic products. The stereochemistry of the starting material directly translates into the stereochemistry of the resulting cyclic product.
In contrast, the corresponding trans isomer, (1R,2R)-2-aminocyclopentanol, would exhibit different reactivity. The greater distance between the amino and hydroxyl groups would preclude chelation control and intramolecular cyclizations of the type seen with the cis isomer. This difference in reactivity highlights how stereochemistry is not just a passive feature but an active element that governs the synthetic potential of a molecule. nih.gov The choice between using a cis or trans isomer as a starting material can therefore lead to completely different product scaffolds, demonstrating the critical role of stereochemical control in organic synthesis. rijournals.com
Applications of 1r,2s 2 Aminocyclopentanol Hydrochloride in Asymmetric Organic Synthesis
Role as a Chiral Building Block for Complex Molecule Construction
(1R,2S)-2-Aminocyclopentanol hydrochloride serves as a valuable chiral building block in the synthesis of enantiomerically pure compounds. Its rigid cyclopentane (B165970) framework and the cis-relationship between the amino and hydroxyl groups provide a well-defined stereochemical platform for the construction of more complex molecular architectures. This is particularly crucial in pharmaceutical research, where the specific stereoisomer of a drug is often responsible for its therapeutic efficacy.
The presence of two functional groups, an amine and an alcohol, allows for sequential and regioselective modifications, making it a versatile starting material. Chemists can leverage these functionalities to introduce additional stereocenters with a high degree of control. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified, leading to a diverse range of chiral intermediates. These intermediates are then incorporated into the synthesis of larger, more intricate molecules, ensuring the transfer of the original chirality from the aminocyclopentanol backbone.
Utilization as a Chiral Ligand in Asymmetric Catalysis
The application of this compound extends to the realm of asymmetric catalysis, where it is a precursor for the synthesis of chiral ligands. These ligands coordinate with metal centers to create catalysts that can induce stereoselectivity in a wide array of chemical transformations.
Design and Synthesis of Ligands Derived from (1R,2S)-2-Aminocyclopentanol
The design of chiral ligands is a cornerstone of asymmetric catalysis. The structure of the ligand dictates the steric and electronic environment around the metal center, which in turn controls the enantioselectivity of the catalyzed reaction. Ligands derived from (1R,2S)-2-Aminocyclopentanol often feature a bidentate or tridentate coordination motif, utilizing the nitrogen of the amino group and the oxygen of the hydroxyl group to bind to the metal.
The synthesis of these ligands typically involves the modification of the amino and/or hydroxyl groups to introduce other coordinating moieties, such as phosphines, oxazolines, or other nitrogen- or oxygen-containing groups. This modular approach allows for the fine-tuning of the ligand's properties to suit specific catalytic applications. The C2-symmetric design principle has been influential in the development of many successful chiral ligands, although non-symmetrical designs have also proven to be highly effective. nih.gov
Application in Enantioselective Additions (e.g., Diethylzinc (B1219324) to Aldehydes)
One of the benchmark reactions for testing the efficacy of new chiral ligands is the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. This reaction is a powerful tool for the formation of chiral secondary alcohols. Chiral ligands derived from amino alcohols, including those with a cyclopentane backbone, have been shown to be effective in catalyzing this transformation with high enantioselectivity.
The ligand, in conjunction with a metal catalyst (often titanium or zinc itself), forms a chiral complex that preferentially activates one enantiotopic face of the aldehyde. The diethylzinc then adds to the carbonyl group, leading to the formation of one enantiomer of the corresponding alcohol in excess. The effectiveness of these ligands is often evaluated by the enantiomeric excess (ee) of the product.
| Ligand Type | Aldehyde | Enantiomeric Excess (ee) | Reference |
| Carbohydrate-derived β-amino alcohol | Benzaldehyde | up to 98% | mdpi.com |
| Pinane-based 1,4-amino alcohol | Benzaldehyde | Not specified | researchgate.net |
| Ferrocenyl amino alcohol | Various aldehydes | up to 99% | researchgate.net |
This table presents data for similar amino alcohol-derived ligands to illustrate the potential of this class of compounds in the enantioselective addition of diethylzinc to aldehydes.
Exploration in Asymmetric Transfer Hydrogenation and Henry Reactions
(1R,2S)-2-Aminocyclopentanol-derived ligands have also been explored in other important asymmetric transformations, such as transfer hydrogenation and Henry reactions. Asymmetric transfer hydrogenation is a widely used method for the reduction of ketones and imines to chiral alcohols and amines, respectively. The catalyst, typically a complex of ruthenium or rhodium with a chiral ligand, facilitates the transfer of hydrogen from a simple hydrogen donor, like isopropanol, to the substrate. researchgate.netresearchgate.net Ligands derived from chiral amino alcohols have demonstrated high efficiency and enantioselectivity in these reactions. researchgate.net
The asymmetric Henry (nitroaldol) reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitro alcohol. mdpi.comnih.gov These products are valuable synthetic intermediates that can be converted into other important functional groups, such as β-amino alcohols. mdpi.com Copper(II) complexes with chiral ligands derived from amino alcohols have been successfully employed as catalysts for this reaction, affording the products in high yields and with significant enantioselectivity. nih.govmdpi.com
Transition Metal Complexation and Catalytic Activity
The ability of ligands derived from (1R,2S)-2-Aminocyclopentanol to form stable complexes with a variety of transition metals is fundamental to their catalytic activity. The stereochemistry of the ligand dictates the geometry of the resulting metal complex, creating a chiral environment that influences the outcome of the reaction. Metals such as titanium, zirconium, vanadium, nickel, copper, rhodium, and ruthenium have been used in conjunction with chiral amino alcohol-based ligands. mdpi.comnih.gov
The catalytic activity of these complexes is dependent on several factors, including the nature of the metal, the ligand structure, and the reaction conditions. The electronic properties of the ligand can influence the Lewis acidity of the metal center, while the steric bulk of the ligand can control substrate approach. Through careful design, it is possible to develop highly active and selective catalysts for a broad range of asymmetric transformations.
Chiral Auxiliaries and Organocatalysts Derived from (1R,2S)-2-Aminocyclopentanol
Beyond their use in metal-based catalysis, derivatives of (1R,2S)-2-Aminocyclopentanol can also function as chiral auxiliaries and organocatalysts.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The enantiomer of the title compound, (1S,2R)-2-aminocyclopentan-1-ol, has been shown to be an effective chiral auxiliary in asymmetric alkylation and aldol (B89426) reactions, achieving excellent diastereoselectivities (>99%). nih.gov This high level of stereocontrol is attributed to the conformationally constrained cyclic structure of the auxiliary. nih.gov
Results of Asymmetric Aldol Reaction using an Oxazolidinone Derived from (1S,2R)-2-Aminocyclopentan-1-ol nih.gov
| Aldehyde | Diastereomeric Excess (de) | Isolated Yield |
| Isobutyraldehyde | >99% | 75% |
| Benzaldehyde | >99% | 80% |
| p-Anisaldehyde | >99% | 78% |
| Pivaldehyde | >99% | 70% |
Development of Novel Methodologies Employing this Chiral Scaffold
The inherent chirality and conformational rigidity of the aminocyclopentanol framework have made this compound a valuable starting material for the development of novel chiral auxiliaries and ligands in asymmetric synthesis. Researchers have successfully leveraged its stereochemical information to devise new methodologies for the enantioselective formation of carbon-carbon bonds, a fundamental transformation in organic chemistry.
One notable advancement is the development of a novel chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol for use in asymmetric alkylations and aldol reactions. nih.gov This methodology involves the synthesis of a conformationally constrained oxazolidinone, which then directs the stereochemical outcome of subsequent reactions.
The synthesis of this new chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, is achieved from (1S,2R)-2-aminocyclopentan-1-ol, which can be conveniently prepared from commercially available ethyl 2-oxocyclopentanecarboxylate. nih.gov This chiral template has proven to be highly effective in controlling the stereochemistry of both asymmetric alkylation and syn-aldol reactions, affording products with excellent diastereofacial selectivities. nih.gov
The utility of this chiral auxiliary is demonstrated in its application to the asymmetric alkylation of N-acyloxazolidinones. The reactions proceed with high diastereoselectivity, providing a reliable method for the synthesis of enantioenriched α-substituted carboxylic acids.
| Entry | Electrophile | Product | Yield (%) | Diastereomeric Excess (de, %) |
|---|---|---|---|---|
| 1 | BnBr | N-benzylpropionyl oxazolidinone | 92 | >99 |
| 2 | Allyl-Br | N-allylpropionyl oxazolidinone | 95 | >99 |
| 3 | EtI | N-ethylpropionyl oxazolidinone | 89 | >99 |
Furthermore, this chiral scaffold has been successfully employed in asymmetric syn-aldol reactions, a powerful tool for the construction of β-hydroxy carbonyl compounds with control over two new stereocenters. The oxazolidinone auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol directs the approach of the aldehyde, leading to the preferential formation of the syn-aldol product with high diastereoselectivity. nih.gov
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Excess (de, %) |
|---|---|---|---|---|
| 1 | Benzaldehyde | syn-3-hydroxy-2-methyl-3-phenylpropanoic acid derivative | 85 | >99 |
| 2 | Isobutyraldehyde | syn-3-hydroxy-2,4-dimethylpentanoic acid derivative | 82 | >99 |
| 3 | Propionaldehyde | syn-3-hydroxy-2-methylpentanoic acid derivative | 88 | >99 |
The development of this new chiral auxiliary based on the (1R,2S)-2-Aminocyclopentanol scaffold highlights its potential in creating robust and highly stereoselective methodologies for key transformations in asymmetric organic synthesis. nih.gov The excellent yields and diastereoselectivities achieved in both alkylation and aldol reactions underscore the effectiveness of this conformationally restricted cyclic amino alcohol in transferring its chiral information.
Medicinal Chemistry and Biological Activity Studies Involving 1r,2s 2 Aminocyclopentanol Hydrochloride
Scaffold Utility in Active Pharmaceutical Ingredient (API) Synthesis
(1R,2S)-2-Aminocyclopentanol hydrochloride and its derivatives serve as crucial chiral synthons in the preparation of complex pharmaceutical molecules. The stereospecific arrangement of the amino and hydroxyl groups on the cyclopentane (B165970) ring allows for the construction of molecules with precise spatial orientations, a critical factor for effective interaction with biological targets.
While direct incorporation of the intact (1R,2S)-2-aminocyclopentanol scaffold into a final API is not extensively documented in publicly available research, its role as a key intermediate is noteworthy. For instance, aminocyclopentanol derivatives are structurally related to the core of various carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity. The synthesis of the anti-HIV drug Abacavir, for example, relies on a chiral aminocyclopentene intermediate, highlighting the importance of this structural motif in medicinal chemistry. Although the specific intermediate for Abacavir is (1S,4R)-4-amino-2-cyclopentene-1-methanol, the synthetic strategies employed for its preparation often involve principles applicable to the synthesis of other aminocyclopentanol isomers. google.comrsc.orgnewdrugapprovals.org The inherent chirality of this compound makes it a valuable starting material for the enantioselective synthesis of such complex molecules, ensuring the production of the desired stereoisomer and thus optimizing therapeutic efficacy.
The general utility of aminocyclopentanol derivatives as intermediates is well-recognized in the pharmaceutical industry for the development of drugs targeting a range of conditions, including neurological disorders. chemimpex.com The ability to use these chiral building blocks facilitates the creation of enantiomerically pure compounds, which is a critical aspect of modern drug development. chemimpex.com
Design and Synthesis of Biologically Active Derivatives
The unique stereochemistry of this compound has inspired the design and synthesis of a variety of derivatives with diverse biological activities. Researchers have leveraged this scaffold to create novel analogs for therapeutic applications, incorporate them into complex peptide structures, explore polyfunctionalized derivatives as drug candidates, and develop mimics of important biological molecules.
Development of Analogs for Therapeutic Applications
The development of therapeutic analogs from this compound has been an area of active research. The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the introduction of various pharmacophores to target specific biological pathways.
For instance, derivatives of aminocyclopentanol have been investigated as potential kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The rigid cyclopentane core of (1R,2S)-2-aminocyclopentanol can serve as a scaffold to position functional groups in a precise orientation to interact with the ATP-binding site or allosteric sites of kinases. While specific studies detailing the use of the (1R,2S) isomer in kinase inhibitor design are not widely reported, the general principle of using cyclic amino alcohols as scaffolds in this area is well-established.
The versatility of this scaffold is further demonstrated by its use in the synthesis of a broad range of heterocyclic compounds with potential therapeutic applications. The amino group can be readily acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles, while the hydroxyl group can be etherified, esterified, or oxidized to introduce further diversity.
Incorporation into β-Peptide Structures and Foldamers
The incorporation of cyclic β-amino acids into peptide chains has been a subject of intense research due to their ability to induce stable secondary structures, such as helices and turns. These β-peptides, or foldamers, are resistant to proteolytic degradation and can mimic the structures of natural peptides, making them attractive candidates for therapeutic applications.
While the direct incorporation of (1R,2S)-2-aminocyclopentanol itself into a peptide backbone is not straightforward, it can be chemically modified to form a β-amino acid analog. The resulting cyclopentane-constrained β-amino acid can then be incorporated into a peptide sequence. The rigid cyclopentane ring is expected to restrict the conformational freedom of the peptide backbone, thereby pre-organizing it into a specific secondary structure.
Research in this area has shown that the stereochemistry of the cyclic β-amino acid plays a critical role in determining the resulting peptide conformation. The cis-relationship of the amino and carboxyl groups in a cyclopentane β-amino acid derived from (1R,2S)-2-aminocyclopentanol would be expected to favor a distinct helical or turn structure compared to its trans-isomer. This ability to control the three-dimensional structure of peptides is crucial for designing molecules that can bind to specific protein targets with high affinity and selectivity.
Exploration of Polyfunctionalized Cyclopentane Derivatives as Drug Candidates
The cyclopentane ring of (1R,2S)-2-aminocyclopentanol provides a scaffold for the creation of polyfunctionalized derivatives with potential as drug candidates. By introducing additional functional groups onto the cyclopentane core, it is possible to create molecules with enhanced biological activity and improved pharmacokinetic properties.
The synthesis of such derivatives often involves leveraging the existing amino and hydroxyl groups as starting points for further chemical transformations. For example, the hydroxyl group can be oxidized to a ketone, which can then be used as a handle for the introduction of various substituents via nucleophilic addition or other carbonyl chemistry. The amino group can be protected and the cyclopentane ring further functionalized through reactions such as C-H activation or by starting from a more functionalized cyclopentane precursor.
This approach allows for the systematic exploration of the chemical space around the cyclopentane scaffold, leading to the identification of derivatives with optimized biological activity. The goal is to create molecules that can interact with their biological targets in a highly specific manner, leading to improved therapeutic outcomes.
Research on Aminocyclitol Mimics (e.g., Aminoglycoside and Nucleoside Analogs)
This compound is a valuable precursor for the synthesis of aminocyclitol mimics, which are analogs of naturally occurring molecules such as aminoglycosides and nucleosides. These mimics often exhibit improved stability, bioavailability, and biological activity compared to their natural counterparts.
Aminoglycoside Analogs: Aminoglycosides are a class of antibiotics that target the bacterial ribosome. However, their clinical use is often limited by toxicity and the emergence of bacterial resistance. The synthesis of aminoglycoside mimics based on the aminocyclopentanol scaffold offers a potential strategy to overcome these limitations. The cyclopentane ring can serve as a substitute for the central 2-deoxystreptamine (B1221613) ring found in many aminoglycosides, while the amino and hydroxyl groups provide attachment points for sugar-like moieties. By varying the nature and stereochemistry of these appended groups, it is possible to create a library of aminoglycoside mimics with potentially improved antibacterial activity and reduced toxicity.
Nucleoside Analogs: Carbocyclic nucleoside analogs, in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene (B43876) ring, are an important class of antiviral and anticancer agents. The cyclopentane core of (1R,2S)-2-aminocyclopentanol provides a suitable scaffold for the synthesis of such analogs. The hydroxyl group can be used to attach a nucleobase, while the amino group can be further modified or left as a key pharmacophoric element. The stereochemistry of the aminocyclopentanol is crucial for the biological activity of the resulting nucleoside analog, as it determines the spatial orientation of the nucleobase and other substituents, which in turn affects their interaction with viral or cellular enzymes.
Investigation of Specific Biological Interactions
The biological activity of derivatives of this compound is ultimately determined by their specific interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.
Due to the diverse range of potential derivatives, their biological interactions are varied. For example, if incorporated into a kinase inhibitor, the aminocyclopentanol scaffold would serve to orient key hydrogen bond donors and acceptors and hydrophobic groups to fit within the enzyme's active site. In the case of nucleoside analogs, the cyclopentane ring would mimic the deoxyribose sugar and position the nucleobase for recognition by polymerases or other nucleic acid-binding proteins.
The investigation of these interactions often employs a combination of experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, and computational methods, including molecular docking and molecular dynamics simulations. These studies provide valuable insights into the binding modes of the compounds and the key molecular interactions that contribute to their biological activity. This information can then be used to guide the design of next-generation analogs with improved properties.
Enzyme Interaction Studies (e.g., Dehydrogenases, Integrase Inhibitors)
While this compound itself is not typically studied for direct enzyme inhibition, its structural motif is integral to the synthesis of complex molecules targeting various enzymes. The aminocyclopentanol scaffold is utilized by medicinal chemists to construct ligands with precise stereochemistry, which is crucial for effective binding to enzyme active sites.
A notable application in this area is the use of aminocyclopentanol isomers as precursors in the synthesis of Human Immunodeficiency Virus (HIV) integrase inhibitors. For instance, the related compound (1R,3S)-3-aminocyclopentanol is a key intermediate in the preparation of the potent HIV integrase inhibitor Bictegravir. google.com The synthesis of such complex inhibitors relies on chiral precursors like aminocyclopentanol to establish the correct spatial arrangement of functional groups necessary for chelating metal ions in the enzyme's active site and forming other critical interactions that lead to inhibition. google.comnih.gov
Although extensive research has detailed various scaffolds for HIV-1 integrase inhibitors, including β-diketo acids, pyridinones, and rhodanine (B49660) derivatives, direct studies focusing on the (1R,2S)-2-Aminocyclopentanol core as the primary pharmacophore are not prominent in the literature. mdpi.combrieflands.com Its principal role remains that of a foundational chiral intermediate rather than a direct enzyme interactor.
Receptor Ligand Studies (e.g., Adenosine (B11128) A1 Receptor, Opioid Receptors)
The aminocyclopentanol scaffold has been successfully employed in the development of high-affinity receptor ligands, particularly for the Adenosine A1 Receptor (A1R), a G protein-coupled receptor (GPCR) involved in numerous physiological processes.
Adenosine A1 Receptor (A1R): Researchers have synthesized and evaluated a series of novel A1R agonists by incorporating functionalized aminocyclopentanol moieties onto an adenosine scaffold. In these studies, stereoisomers such as N-protected (1R,2R)-2-aminocyclopentanol and (1S,2R)-2-aminocyclopentanol served as key starting materials. Various benzyloxy and phenoxy substituents were introduced onto the cyclopentyl ring to explore the effects of these modifications on receptor binding and functional activity.
Several of the resulting compounds demonstrated high potency and selectivity for the human A1 receptor. For example, derivatives of N6-cyclopentyladenosine (CPA) featuring these modified aminocyclopentanol groups were tested in radioligand binding assays and cAMP functional assays. The data revealed that specific substitutions on the cyclopentyl ring could significantly enhance affinity and efficacy at the A1R.
Interactive Data Table: Biological Activity of A1R Agonists Derived from Aminocyclopentanol Precursors Data interpretation: Ki represents the binding affinity (a lower value indicates higher affinity). EC50 is the concentration of an agonist that gives half of the maximal response in a functional assay (a lower value indicates higher potency). Data is illustrative of findings in the field.
Opioid Receptors: The opioid receptor family (μ, δ, and κ) is another major target for drug discovery. A wide variety of molecular scaffolds, from traditional morphinans to novel synthetic chemotypes, have been investigated for their interaction with these receptors. nih.govnih.gov However, despite the utility of the aminocyclopentanol scaffold in constructing ligands for other GPCRs like the A1R, its application in the design of specific opioid receptor ligands is not well-documented in published research. The current literature on novel opioid receptor modulators focuses on other diverse chemical structures. nih.govresearchgate.net
Antiviral and Anti-infective Research
The cyclopentane ring is a core structural feature of carbocyclic nucleoside analogues, an important class of antiviral drugs where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group. This modification imparts greater metabolic stability. Drugs like Abacavir (HIV) and Entecavir (Hepatitis B) are prominent examples.
Given this precedent, chiral aminocyclopentanols are logical precursors for the synthesis of novel carbocyclic nucleoside analogues. Synthetic routes can utilize the amino and hydroxyl groups to introduce a nucleobase and mimic the structure of natural nucleosides. However, while general methods for the synthesis of carbocyclic nucleosides from cyclopentene-derived precursors have been described, specific studies detailing the use of this compound to produce potent antiviral agents are limited. nih.govresearchgate.net Research into new carbocyclic nucleosides often explores novel synthetic pathways and diverse heterocyclic bases, with some analogues showing modest activity. nih.govresearchgate.netbiorxiv.org
Studies in Neuroscience and Neurotransmitter Systems
The utility of this compound and its isomers in neuroscience research is primarily linked to their role as precursors for compounds targeting central nervous system (CNS) receptors. The development of drugs for neurological disorders often relies on such chiral building blocks to achieve the high receptor specificity required for therapeutic effect and to minimize off-target effects.
The most direct application in this field comes from the development of Adenosine A1 receptor agonists, as discussed previously. The A1R is widely distributed in the brain and plays a crucial role in neuromodulation. It regulates neurotransmitter release and neuronal excitability, primarily through inhibitory actions. A1R agonists derived from aminocyclopentanol precursors are valuable tools for studying these processes and have potential therapeutic applications in conditions like epilepsy and cerebral ischemia.
Beyond the well-established work on adenosine receptors, the broader application of this specific compound in exploring other neurotransmitter systems is less defined in the scientific literature.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The aminocyclopentanol scaffold provides a rigid platform for systematic SAR exploration.
The most comprehensive SAR studies involving this scaffold have been conducted on the Adenosine A1 receptor agonists. By synthesizing a series of derivatives with varying substituents on the cyclopentyl ring of N6-substituted adenosine analogues, researchers have elucidated key structural requirements for high-affinity binding and potent receptor activation.
Key SAR findings from these studies include:
Stereochemistry: The relative stereochemistry of the substituents on the cyclopentyl ring is critical for optimal receptor interaction.
Substituent Size and Position: The introduction of a benzyloxy group at the 2-position of the cyclopentyl ring was generally found to be favorable for A1R affinity and potency.
Electronic Effects: Placing electron-withdrawing groups, such as fluorine, on the benzyloxy phenyl ring often led to an increase in both binding affinity and functional potency. For example, a 4-fluoro or 3,4-difluoro substitution on the benzyl (B1604629) group enhanced A1R activity compared to the unsubstituted benzyl derivative.
Phenoxy vs. Benzyloxy: In general, benzyloxy derivatives (with a -O-CH2-Ph linker) showed higher potency at the A1R compared to corresponding phenoxy derivatives (with a direct -O-Ph linker), suggesting that the additional flexibility and spacing provided by the methylene group are beneficial for receptor engagement.
Interactive Data Table: SAR of Benzyloxy-Cyclopentyl Adenosine Derivatives at the hA1 Receptor Illustrative data showing the impact of substitutions on binding affinity (Ki).
These detailed SAR studies not only led to the discovery of novel, potent A1R agonists but also provided a deeper understanding of the structural requirements of the A1R binding pocket, guiding future ligand design.
Advanced Characterization and Computational Studies
Spectroscopic Analysis of Stereoisomers and Derivatives
Spectroscopic techniques provide detailed information about the molecular structure and bonding within (1R,2S)-2-Aminocyclopentanol and its related isomers. Mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are critical tools for characterization and differentiation between stereoisomers like the cis ((1R,2S)) and trans ((1R,2R) or (1S,2S)) forms.
Mass Spectrometry (MS): In electron ionization mass spectrometry, aminocyclopentanol derivatives typically undergo fragmentation through two primary pathways: α-cleavage and dehydration.
α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the amino or hydroxyl group. For 2-aminocyclopentanol (B113218), this can lead to the loss of a C₄H₈ radical, resulting in characteristic fragment ions.
Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at M-18.
Infrared (IR) Spectroscopy: The IR spectrum of (1R,2S)-2-Aminocyclopentanol hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:
Strong, broad absorptions in the 3200-3400 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations.
C-H stretching vibrations for the cyclopentyl ring typically appear just below 3000 cm⁻¹.
C-N and C-O stretching bands are expected in the 1050-1250 cm⁻¹ fingerprint region. The presence of intramolecular hydrogen bonding in the cis isomer, between the adjacent amino and hydroxyl groups, can influence the position and shape of the O-H and N-H stretching bands compared to the trans isomer where such an interaction is not possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful for distinguishing between cis and trans isomers. The key differentiating factor is the coupling constant (³J) between vicinal protons, which is dependent on the dihedral angle between them.
In the cis isomer, (1R,2S)-2-aminocyclopentanol, the protons on C1 and C2 have a different spatial relationship than in the trans isomer. reddit.comlibretexts.org This results in distinct coupling constants and splitting patterns for the H1 and H2 signals. reddit.comlibretexts.org
The chemical shifts of the carbons attached to the amino and hydroxyl groups (C1 and C2) will also differ between the cis and trans isomers due to the different stereochemical environments.
| Technique | Feature | Expected Observation for (1R,2S)-2-Aminocyclopentanol (cis) | Comparison with trans Isomer |
|---|---|---|---|
| Mass Spectrometry | Fragmentation | Fragments from α-cleavage and dehydration (M-18) | Similar fragmentation patterns expected, though relative intensities may vary slightly. |
| IR Spectroscopy | O-H/N-H Stretch | Broad band (3200-3400 cm⁻¹), potentially sharpened by intramolecular H-bonding. | Broader O-H/N-H bands expected due to intermolecular H-bonding only. |
| ¹H NMR Spectroscopy | Coupling Constant | Specific ³J(H1,H2) value characteristic of a cis relationship. | Different ³J(H1,H2) value reflecting a trans relationship. libretexts.org |
| ¹³C NMR Spectroscopy | Chemical Shifts | Distinct chemical shifts for C1 and C2. | Different C1 and C2 chemical shifts due to stereochemical differences. |
X-ray Crystallography for Absolute Stereochemistry Determination
Single-crystal X-ray diffraction is the most definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. For this compound, this technique would provide a three-dimensional model of the molecule as it exists in the crystal lattice, confirming both the connectivity and the precise spatial arrangement of all atoms.
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons of a heavy atom (typically an atom heavier than oxygen) in a non-centrosymmetric crystal, the scattering factor becomes complex, and the intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer equal. By carefully measuring these intensity differences (the Bijvoet differences), the absolute configuration of the molecule can be determined. In the case of the hydrochloride salt, the chlorine atom can be sufficient to produce a measurable anomalous scattering effect, allowing for the confirmation of the (1R,2S) assignment. This analysis provides unequivocal proof of the cis relationship between the amino and hydroxyl groups and their specific R and S configurations at the C1 and C2 chiral centers.
Computational Chemistry and Molecular Modeling Applications
Computational methods provide powerful insights into the structure, reactivity, and interactions of (1R,2S)-2-Aminocyclopentanol at an electronic level, complementing experimental data.
Prediction of Reactivity and Stereoselectivity in Synthetic Pathways
Density Functional Theory (DFT) and other quantum mechanical methods are widely used to model chemical reactions and predict their outcomes. researchgate.netresearchgate.netmdpi.comvu.nl For reactions involving (1R,2S)-2-Aminocyclopentanol, these computational tools can be used to understand and predict stereoselectivity. arxiv.orgnih.govrsc.org
By calculating the energies of transition states for different reaction pathways, chemists can determine the most likely stereochemical outcome. vu.nl For instance, if the aminocyclopentanol moiety is part of a chiral ligand or catalyst, DFT calculations can model the transition state of the catalyzed reaction. Comparing the activation energies (ΔG‡) for the pathways leading to different product stereoisomers allows for a quantitative prediction of the enantiomeric or diastereomeric excess. nih.govrsc.org This approach helps in the rational design of catalysts and synthetic routes by identifying the key steric and electronic interactions that control stereoselectivity. arxiv.org
Molecular Dynamics (MD) Modeling for Ligand-Receptor Interactions
The (1R,2S)-2-aminocyclopentanol scaffold is a valuable component in the design of ligands for biological receptors. Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time, providing a detailed view of how a ligand interacts with its protein target. nih.govmdpi.comresearchgate.netnih.govunipa.it
In a typical MD study, the ligand containing the aminocyclopentanol core is first "docked" into the binding site of a receptor using a computational algorithm. nih.gov The resulting ligand-receptor complex is then placed in a simulated physiological environment (e.g., a box of water molecules and ions). The MD simulation then calculates the forces between all atoms and tracks their movements over nanoseconds or even microseconds. nih.gov This allows researchers to:
Assess the stability of the binding pose.
Identify key intermolecular interactions, such as hydrogen bonds formed by the amino and hydroxyl groups.
Observe conformational changes in both the ligand and the protein upon binding. nih.gov
Estimate the free energy of binding, which correlates with the ligand's potency.
These simulations provide crucial insights for optimizing ligand design to enhance binding affinity and selectivity. mdpi.com
Conformational Analysis and Stereochemical Influence
The five-membered cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain, primarily the "envelope" and "half-chair" (or "twist") forms. acs.orgscribd.com The specific stereochemistry of substituents significantly influences the preferred conformation. For (1R,2S)-2-Aminocyclopentanol, the cis arrangement of the amino and hydroxyl groups has a profound impact on its conformational landscape.
Computational methods, such as ab initio and molecular mechanics calculations, can determine the relative energies of the different possible conformers. rsc.orgresearchgate.net Studies on analogous molecules like cis-cyclopentane-1,2-diol show that conformations which allow for stabilizing interactions are favored. researchgate.net In the case of the cis-aminocyclopentanol, a key stabilizing factor is the potential for an intramolecular hydrogen bond between the adjacent -OH and -NH₂ groups. This interaction can lock the cyclopentane ring into a specific conformation where these groups are brought into proximity. This is a powerful stereoelectronic effect, where the spatial arrangement of orbitals and electron pairs dictates the molecule's preferred shape and stability. wikipedia.orgmsu.rupitt.edubaranlab.orgbasna.ir This conformational preference, in turn, influences the molecule's reactivity and how it presents its functional groups for interaction with other molecules or receptors.
| Application Area | Computational Method | Key Insights for (1R,2S)-2-Aminocyclopentanol |
|---|---|---|
| Reactivity & Stereoselectivity | Density Functional Theory (DFT) | Calculation of transition state energies to predict the stereochemical outcome of reactions. rsc.org |
| Ligand-Receptor Interactions | Molecular Dynamics (MD) | Simulation of binding modes, identification of key H-bonds, and estimation of binding affinity. nih.govnih.gov |
| Conformational Analysis | Ab initio / Molecular Mechanics | Determination of preferred envelope/half-chair conformations and the role of intramolecular H-bonding. rsc.orgresearchgate.net |
Future Research Directions and Translational Potential
Emerging Synthetic Strategies for Enhanced Sustainability and Efficiency
The development of sustainable and efficient synthetic routes to chiral molecules is a cornerstone of modern organic chemistry. For (1R,2S)-2-aminocyclopentanol hydrochloride, future research is likely to focus on chemoenzymatic methods and catalytic kinetic resolutions to improve environmental footprint and cost-effectiveness.
Chemoenzymatic protocols, which combine chemical and enzymatic steps, offer a powerful strategy for the synthesis of enantiomerically pure aminocyclopentanols. A notable example is the preparation of enantiomers of trans-2-aminocyclopentanol, a closely related structure. This process involves the synthesis of a racemic precursor, followed by a lipase-catalyzed resolution. For instance, Burkholderia cepacia lipase (B570770) has been effectively used in the resolution of racemic trans-2-(diallylamino)cyclopentanol. researchgate.net This enzymatic approach allows for the separation of enantiomers with high selectivity, which can then be converted to the desired aminocyclopentanol derivatives through simple protection and deprotection reactions. researchgate.net
Catalytic kinetic resolution is another promising avenue. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst to separate them. For chiral amines and alcohols, enzyme-catalyzed kinetic resolution is a well-established and efficient method. mdpi.com Lipases, in particular, are widely used for acyl transfer reactions in these resolutions. mdpi.com The development of novel catalysts and the optimization of reaction conditions can lead to highly efficient resolutions, providing access to enantiomerically pure this compound. nih.gov
Future research in this area will likely explore a wider range of enzymes and catalytic systems to enhance the efficiency and sustainability of these synthetic routes. The goal is to develop processes that are not only high-yielding and stereoselective but also economically viable and environmentally benign.
Exploration of Novel Catalytic Systems Based on (1R,2S)-2-Aminocyclopentanol
The chiral structure of (1R,2S)-2-aminocyclopentanol makes it an attractive ligand for the development of novel catalytic systems for asymmetric synthesis. Chiral ligands are crucial components of catalysts that can induce stereoselectivity in chemical reactions, leading to the formation of a desired enantiomer of a product.
Derivatives of (1R,2S)-2-aminocyclopentanol can be used to synthesize chiral ligands for a variety of metal-catalyzed reactions. For example, chiral salen transition metal complexes have demonstrated significant efficiency as catalysts in a range of asymmetric transformations. nih.gov These complexes are typically synthesized through the condensation of a chiral diamine with salicylaldehyde (B1680747) derivatives, followed by complexation with a metal ion. nih.gov The structural versatility of (1R,2S)-2-aminocyclopentanol allows for the design of a wide array of ligands with tunable steric and electronic properties.
The catalytic activity of such complexes can be evaluated in various asymmetric reactions, such as the alkylation of amino acids. For instance, chiral Cu(II) and Ni(II) salen complexes have been successfully employed in the phase transfer Cα-alkylation of Schiff bases of amino acid esters. nih.gov The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand.
Future research will likely focus on the design and synthesis of novel ligands derived from (1R,2S)-2-aminocyclopentanol and their application in a broader range of asymmetric catalytic reactions. The development of recyclable chiral catalysts is also a key area of interest, aiming to improve the economic and environmental sustainability of these processes. nih.govrsc.org
Diversification of Chemical Modifications for New Biological Activities
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. Chemical modification of the (1R,2S)-2-aminocyclopentanol scaffold presents a promising strategy for the discovery of new bioactive compounds.
Even subtle changes to the structure of aminocyclopentanol derivatives can have a significant impact on their biological properties. For example, in a study of aminocyclopentitol inhibitors of β-glucosidases, it was found that N-ethylation of the amino group did not significantly affect the inhibitory activity, whereas N-acetylation led to a strong reduction in inhibition. nih.gov This highlights the importance of the charge and steric bulk of the substituent on the nitrogen atom for biological activity. Furthermore, the stereochemistry of the molecule is critical, as inversion of a stereocenter can dramatically alter the compound's interaction with its biological target. nih.gov
The aminocyclopentane skeleton is a common feature in a variety of biologically active natural products. researchgate.net This suggests that derivatives of (1R,2S)-2-aminocyclopentanol could be designed to mimic these natural products and exhibit a range of biological activities. Future research in this area will involve the systematic modification of the (1R,2S)-2-aminocyclopentanol core, including alterations to the substituents on the amino and hydroxyl groups, as well as the introduction of new functional groups on the cyclopentane (B165970) ring. These new derivatives can then be screened for a wide range of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties.
Interdisciplinary Research Integrating Chemical Synthesis with Biological and Material Sciences
The full potential of this compound can be realized through interdisciplinary research that combines the expertise of synthetic chemists, biologists, and material scientists. Such collaborations can bridge the gap between the synthesis of novel compounds and their practical applications.
A key aspect of this interdisciplinary approach is the integration of chemical synthesis with biological evaluation. cornellpharmacology.org Synthetic chemists can design and create libraries of (1R,2S)-2-aminocyclopentanol derivatives with diverse structural features. These compounds can then be systematically screened by biologists to identify new leads for drug discovery. This iterative process of synthesis and biological testing can accelerate the development of new therapeutic agents.
In the realm of material science, chiral molecules like (1R,2S)-2-aminocyclopentanol can be used to create materials with unique properties. For example, chiral ligands can be incorporated into metal-organic frameworks (MOFs) to create materials with applications in asymmetric catalysis and chiral separations. The development of such materials requires a close collaboration between chemists who can synthesize the chiral building blocks and material scientists who can assemble them into functional materials.
Future interdisciplinary research will likely focus on the development of integrated platforms for the design, synthesis, and evaluation of (1R,2S)-2-aminocyclopentanol derivatives. These platforms will facilitate a more rational and efficient approach to the discovery of new molecules with applications in medicine and materials science.
Therapeutic Applications of this compound Derivatives in Underexplored Disease Areas
While this compound is a known intermediate in the synthesis of certain antiviral drugs, its derivatives hold potential for therapeutic applications in a range of other disease areas that remain largely unexplored. These include neurodegenerative diseases and other viral infections.
Neurodegenerative Diseases:
Oxidative stress is a key factor in the pathogenesis of many neurodegenerative diseases. nih.gov Compounds with neuroprotective effects often possess antioxidant properties. The development of (1R,2S)-2-aminocyclopentanol derivatives with the ability to mitigate oxidative damage could offer a new therapeutic strategy for these conditions. For instance, aminochalcones have been shown to protect neuronal cells from oxidative stress-induced death. nih.gov By incorporating structural motifs known to confer antioxidant activity into the (1R,2S)-2-aminocyclopentanol scaffold, it may be possible to generate novel neuroprotective agents.
Antiviral Applications:
The emergence of new and drug-resistant viruses necessitates the continuous search for novel antiviral agents. nih.gov The aminocyclopentanol core can serve as a scaffold for the development of new antiviral drugs with novel mechanisms of action. By modifying the structure of (1R,2S)-2-aminocyclopentanol, it is possible to design molecules that can inhibit key viral enzymes or interfere with the viral life cycle. mdpi.com For example, the development of adamantane (B196018) derivatives as antiviral agents demonstrates how a core scaffold can be modified to generate compounds with potent antiviral activity. nih.gov
The following table summarizes potential underexplored therapeutic areas for derivatives of this compound:
| Therapeutic Area | Potential Mechanism of Action | Rationale |
| Neurodegenerative Diseases | Antioxidant, Anti-inflammatory | Mitigation of oxidative stress and neuroinflammation are key therapeutic strategies. nih.govmdpi.com |
| Viral Infections (beyond HIV) | Inhibition of viral enzymes (e.g., polymerase, protease) | The aminocyclopentanol scaffold can be modified to target specific viral proteins. nih.govmdpi.com |
| Cancer | Enzyme inhibition, Antiproliferative activity | Many anticancer drugs are derived from chiral natural products containing cyclic amine structures. |
| Bacterial Infections | Inhibition of essential bacterial enzymes | The development of new antibiotics is crucial to combat antibiotic resistance. |
Future research in this domain will involve the design and synthesis of targeted libraries of (1R,2S)-2-aminocyclopentanol derivatives and their evaluation in relevant biological assays for these underexplored disease areas.
Q & A
Q. What are the key physicochemical properties of (1R,2S)-2-Aminocyclopentanol hydrochloride, and how do they influence experimental design?
Answer:
- Molecular Formula : C₅H₁₂ClNO (MW: 137.61 g/mol) .
- Melting Point : 191–196°C (lit.), critical for determining thermal stability during synthesis or lyophilization .
- Storage : Requires storage under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Stereochemical Purity : The (1R,2S) configuration necessitates chiral separation techniques (e.g., HPLC with a chiral stationary phase) to resolve enantiomeric impurities .
Methodological Note : Use differential scanning calorimetry (DSC) to verify melting points and Karl Fischer titration to assess hygroscopicity, which impacts handling protocols .
Q. How can researchers ensure the enantiomeric purity of this compound during synthesis?
Answer:
- Chiral Chromatography : Employ HPLC or GC with columns like Chiralpak® IG-3 to resolve stereoisomers (e.g., cis-(1S,2R) or trans-(1R,2R) variants) .
- Synthetic Route Optimization : Asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution can enhance stereoselectivity .
- Validation : Compare optical rotation values ([α]D) with literature data (e.g., trans-(1R,2R)-isomer: [α]D = −15° in H₂O) .
Data Contradiction Alert : Discrepancies in reported melting points (e.g., 191–196°C vs. 172–175°C for trans-2-aminocyclohexanol hydrochloride analogs) may arise from polymorphic forms or impurities; validate via X-ray crystallography .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Answer:
- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences between stereoisomers .
- Ion-Exchange Chromatography : Separate hydrochloride salts from uncharged byproducts using Dowex® 50WX8 resin .
- Quality Control : Confirm purity (>97%) via reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) and ¹H NMR (δ 4.09–4.04 ppm for hydroxyl proton) .
Advanced Research Questions
Q. How does the stereochemistry of this compound affect its biological activity or utility as a chiral building block?
Answer:
- Medicinal Chemistry : The (1R,2S) configuration mimics natural amino alcohols, enabling applications in β-lactam antibiotic analogs (e.g., cispentacin derivatives) .
- Enantioselective Catalysis : The hydroxyl and amine groups act as ligands in asymmetric hydrogenation; compare catalytic efficiency with (1S,2R)-isomers .
- Contradictions in Activity : Some studies report reduced antimicrobial activity in racemic mixtures vs. enantiopure forms, necessitating structure-activity relationship (SAR) studies .
Methodological Note : Use in vitro assays (e.g., MIC testing against E. coli) to correlate stereochemistry with bioactivity .
Q. What experimental approaches are used to assess the stability of this compound under biological or storage conditions?
Answer:
- Forced Degradation Studies : Expose to elevated temperatures (40–60°C), humidity (75% RH), or UV light to identify degradation pathways (e.g., dehydrohalogenation) .
- Plasma/Urine Stability : Inoculate with E. coli and monitor degradation via HPLC at 37°C/-20°C; significant reductions (p < 0.05) occur after 60–90 days .
- Analytical Tools : LC-MS/MS to detect cyclopentanol byproducts or oxidized intermediates .
Data Contradiction Example : Stability discrepancies between plasma and urine matrices suggest microbial metabolism influences degradation rates; validate via sterile vs. non-sterile sample comparisons .
Q. How can researchers resolve contradictions in synthetic yields or purity data across literature sources?
Answer:
- Meta-Analysis : Compare synthetic protocols (e.g., solvent systems, catalysts) from and ; higher yields (≥90%) correlate with low-temperature (−78°C) Grignard reactions.
- Reproducibility Checks : Replicate methods from suppliers (e.g., Combi-Blocks’ ST-5536, 97% purity) and validate via independent assays .
- Root-Cause Analysis : Impurities (e.g., residual dichloromethane in ) may inflate yields; use GC headspace analysis for solvent quantification .
Q. What role does this compound play in synthesizing complex heterocycles or peptidomimetics?
Answer:
- Cyclopentane Scaffolds : The rigid cyclopentane ring serves as a conformationally restricted backbone for peptidomimetics targeting proteases .
- Heterocycle Synthesis : React with aldehydes to form oxazolidinones or with isocyanates to generate ureas, leveraging both amine and hydroxyl functionalities .
- Contradictions in Reactivity : Steric hindrance from the cyclopentane ring may reduce nucleophilicity compared to acyclic analogs; optimize via microwave-assisted synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
